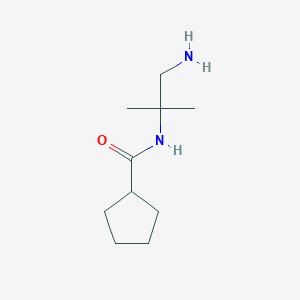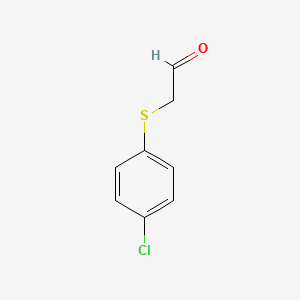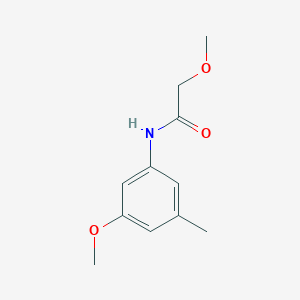![molecular formula C10H16O4 B13189716 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid is an organic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, with a carboxylic acid functional group attached to the spiro carbon. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols with aldehydes or ketones.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxane ring with a suitable decane derivative under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents to improve yield and purity.
Chemical Reactions Analysis
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spiro compounds and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The spiro structure may also interact with enzymes and receptors, modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid can be compared with other spiro compounds, such as:
7-Methyl-1,4-dioxaspiro[4.5]decane: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
7-Methyl-1,6-dioxaspiro[4.5]decane: Has a different ring size, affecting its physical and chemical properties.
7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane:
The uniqueness of this compound lies in its combination of a spiro structure with a carboxylic acid functional group, providing a versatile platform for chemical modifications and applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(8(11)12)3-2-4-10(7-9)13-5-6-14-10/h2-7H2,1H3,(H,11,12) |
InChI Key |
PNMDJPWSSFNGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)OCCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)



![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)

![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
